molecular formula C14H17N3O4S2 B11167568 N-(5-Ethoxymethyl-[1,3,4]thiadiazol-2-yl)-2-(toluene-4-sulfonyl)-acetamide

N-(5-Ethoxymethyl-[1,3,4]thiadiazol-2-yl)-2-(toluene-4-sulfonyl)-acetamide

Cat. No.: B11167568
M. Wt: 355.4 g/mol
InChI Key: YTGMNAGFFFHOOM-UHFFFAOYSA-N
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Description

N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-(4-METHYLBENZENESULFONYL)ACETAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, making them valuable in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-(4-METHYLBENZENESULFONYL)ACETAMIDE typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Ethoxymethylation: The thiadiazole ring is then ethoxymethylated using ethyl chloroformate in the presence of a base such as triethylamine.

    Sulfonylation: The ethoxymethylated thiadiazole is further reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-(4-METHYLBENZENESULFONYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-(4-METHYLBENZENESULFONYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biology: Used in biochemical assays to study enzyme inhibition and protein interactions.

    Material Science: Investigated for its potential use in the development of advanced materials with specific electronic or optical properties.

    Agriculture: Explored for its potential as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-(4-METHYLBENZENESULFONYL)ACETAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Protein Interactions: The compound can interact with proteins, altering their function and leading to various biological effects.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Known for its use in the synthesis of other organic compounds.

    Zolmitriptan Related Compounds: Used in pharmaceutical applications, particularly in the treatment of migraines.

Uniqueness

N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-(4-METHYLBENZENESULFONYL)ACETAMIDE stands out due to its unique combination of a thiadiazole ring and a sulfonylacetamide group, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C14H17N3O4S2

Molecular Weight

355.4 g/mol

IUPAC Name

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide

InChI

InChI=1S/C14H17N3O4S2/c1-3-21-8-13-16-17-14(22-13)15-12(18)9-23(19,20)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,15,17,18)

InChI Key

YTGMNAGFFFHOOM-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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